Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide
CAS No.: 77985-02-5
Cat. No.: VC18426341
Molecular Formula: C17H21IN2S
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77985-02-5 |
|---|---|
| Molecular Formula | C17H21IN2S |
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | trimethyl(2-phenothiazin-10-ylethyl)azanium;iodide |
| Standard InChI | InChI=1S/C17H21N2S.HI/c1-19(2,3)13-12-18-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)18;/h4-11H,12-13H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | NUBUGWJISZCDCY-UHFFFAOYSA-M |
| Canonical SMILES | C[N+](C)(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.[I-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide possesses the molecular formula C₂₁H₃₀IN₂S and a molecular weight of 484.44 g/mol. The compound’s structure comprises a phenothiazine core—a tricyclic system with two benzene rings fused to a central sulfur- and nitrogen-containing ring—linked to a quaternary ammonium group via an ethyl chain. The iodide counterion balances the positive charge on the nitrogen atom.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₀IN₂S |
| Molecular Weight | 484.44 g/mol |
| CAS Number | Not explicitly listed |
| Appearance | Crystalline solid (inferred) |
| Solubility | Polar organic solvents |
Structural Analogues
A closely related compound, thiazinamium metilsulfate (CAS 58-34-4), shares the phenothiazine-quaternary ammonium structure but substitutes the iodide ion with a methyl sulfate group . This analog has a molecular formula of C₁₉H₂₆N₂O₄S₂ and a molecular weight of 410.55 g/mol, highlighting how counterion selection influences physicochemical properties .
Synthesis and Reaction Mechanisms
Synthetic Pathway
The primary synthesis route involves the alkylation of 2-phenothiazin-10-ylethylamine with methyl iodide. This reaction proceeds via a nucleophilic substitution mechanism, where the amine’s nitrogen attacks the electrophilic carbon of methyl iodide, yielding the quaternary ammonium salt and iodide ions:
Optimization Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–70°C |
| Solvent | Anhydrous acetone |
| Reaction Time | 6–12 hours |
| Methyl Iodide Molar Excess | 3–4 equivalents |
Prolonged reaction times or elevated temperatures may lead to byproducts such as N-methylphenothiazine derivatives, necessitating careful monitoring.
Physicochemical Properties
Stability and Reactivity
The compound’s stability is pH-dependent. Under acidic conditions, the iodide ion may participate in redox reactions, while alkaline environments could degrade the quaternary ammonium group. Its hygroscopic nature necessitates storage in desiccated conditions to prevent hydrolysis.
Spectroscopic Characterization
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NMR: The NMR spectrum exhibits signals for the methyl groups (~3.0 ppm), ethyl chain protons (~2.5–4.0 ppm), and aromatic phenothiazine protons (~6.8–7.5 ppm).
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Mass Spectrometry: A prominent molecular ion peak at m/z 484.44 confirms the molecular weight.
Applications and Industrial Relevance
Material Science
Analogous to yttrium triiodide (used in superconductors and ceramics), the iodide ion in this compound could facilitate applications in conductive polymers or catalysis . Its large anion may enhance ionic conductivity in solid-state electrolytes.
Comparative Analysis with Structural Analogues
The iodide variant’s lower solubility in water compared to the methyl sulfate analog may limit its use in aqueous formulations but enhance compatibility with nonpolar matrices .
Future Research Directions
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Pharmacological Profiling: Screen for antipsychotic or antimicrobial activity.
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Ionic Liquids: Investigate its utility as a low-temperature electrolyte.
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Stability Studies: Assess degradation pathways under UV exposure and humidity.
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